A Comprehensive Technical Guide to Zinc-DTPA: Structure, Chelation Chemistry, and Applications
A Comprehensive Technical Guide to Zinc-DTPA: Structure, Chelation Chemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA), a crucial chelating agent in medicine and research. It details its chemical structure, mechanism of action, synthesis, and applications, with a focus on its role in radionuclide decorporation.
Chemical Structure and Physicochemical Properties
Zinc-DTPA, also known as Pentetate Zinc Trisodium (B8492382), is a coordination complex wherein a zinc ion is bound to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1][2] The DTPA ligand is a polyaminopolycarboxylic acid that can form multiple coordination bonds with a central metal ion.[3][4] The complex is typically administered as a trisodium salt to enhance its solubility and stability.[5]
The molecular formula for the trisodium salt is Na₃ZnC₁₄H₁₈N₃O₁₀.[2][6] The structure of the Zinc-DTPA complex is centered around the zinc ion, which is coordinated by the nitrogen and oxygen atoms of the DTPA ligand. This stable complex is essential for its therapeutic action.
Table 1: Physicochemical Properties of Zinc-DTPA (Trisodium Salt)
| Property | Value | Reference(s) |
| IUPAC Name | trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | [5] |
| Synonyms | Pentetate Zinc Trisodium, Trisodium Zinc DTPA, Zn-DTPA | [5][7] |
| Molecular Formula | Na₃ZnC₁₄H₁₈N₃O₁₀ | [2][6] |
| Molecular Weight | 522.7 g/mol | [2][6] |
| Appearance | White crystalline powder | [7] |
| Solubility | Soluble in water | [7] |
| pH of Solution | 6.5 - 7.5 | [5][8] |
Mechanism of Action: Metal Ion Chelation and Exchange
The primary function of Zinc-DTPA is to act as a chelating agent for the decorporation of toxic heavy metals and radionuclides from the body.[9] Its mechanism relies on the principle of transchelation, or metal ion exchange. The DTPA ligand has a high affinity for a variety of metal ions, particularly trivalent and tetravalent actinides like plutonium (Pu), americium (Am), and curium (Cm).[3][10]
When administered, Zinc-DTPA circulates in the bloodstream and extracellular fluid.[5] The zinc ion within the complex is readily displaced by radionuclides that have a greater binding affinity for DTPA.[3][9] This exchange occurs because the stability constants of DTPA complexes with these radionuclides are significantly higher than that of the Zinc-DTPA complex.[9] The resulting radionuclide-DTPA complex is a stable, water-soluble compound that is biologically inert.[1] This new complex is then efficiently eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[5][9] This process significantly enhances the rate of elimination of the contaminating radionuclides, thereby reducing their toxic effects and radiation dose to the body.[8][11]
Caption: Mechanism of Zinc-DTPA in radionuclide decorporation.
Table 2: Stability Constants (log K) of DTPA with Various Metal Ions
A higher log K value indicates a more stable complex, explaining why certain metals displace zinc.
| Metal Ion | log K Value | Reference(s) |
| Zn²⁺ | 18.2 - 18.8 | [2][12] |
| Pb²⁺ | 18.8 | [2] |
| Cu²⁺ | 21.0 - 21.4 | [12] |
| Pu⁴⁺ | ~29 | [3] (Implied) |
| Am³⁺ | ~23 | [3] (Implied) |
| Cm³⁺ | ~23 | [3] (Implied) |
Synthesis of Zinc-DTPA
The synthesis of Zinc-DTPA for pharmaceutical use involves the reaction of diethylenetriaminepentaacetic acid with a zinc source in the presence of a base. A common method is the neutralization of DTPA with sodium hydroxide (B78521) in an aqueous solution, followed by the addition of zinc oxide.[13][14] The resulting product, trisodium zinc diethylenetriaminepentaacetate, can then be isolated.[15]
A generalized laboratory-scale synthesis protocol is as follows:
-
Dissolve sodium hydroxide in water and cool the solution.
-
Add DTPA to the sodium hydroxide solution with stirring until a clear solution is formed.
-
Add zinc oxide to the solution.
-
Stir the mixture until the zinc oxide has completely reacted and a clear solution of Zinc-DTPA is obtained.
-
The final product can be isolated, for example, by crystallization.
Caption: A simplified workflow for the synthesis of Zinc-DTPA.
Experimental Protocols and Applications
Zinc-DTPA is primarily indicated for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase their rates of elimination.[5]
The administration of Zinc-DTPA in a clinical setting follows specific guidelines to maximize efficacy and ensure patient safety. It is often used as a follow-up treatment after an initial administration of Calcium-DTPA (Ca-DTPA), as Ca-DTPA is more effective in the first 24 hours post-contamination.[10][16]
-
Initial Treatment (First 24 Hours): If available, an initial dose of Ca-DTPA is preferred. If Ca-DTPA is not available, Zinc-DTPA is administered.[17]
-
Maintenance Treatment (After 24 Hours): Daily treatment with Zinc-DTPA is initiated.[17]
-
Dosage (Adults and Adolescents): The standard dose is 1.0 gram administered once daily.[16]
-
Dosage (Pediatrics <12 years): The recommended dose is 14 mg/kg once daily, not to exceed 1.0 gram per day.[16]
-
Administration Routes:
-
Intravenous (IV): This is the recommended route, especially if the contamination route is unknown or involves multiple pathways. It can be given as a slow IV push over 3-4 minutes or as an infusion over 30 minutes diluted in a compatible solution (e.g., 5% dextrose in water, Normal Saline).[6][10]
-
Nebulized Inhalation: For contamination solely by inhalation, Zinc-DTPA can be administered via a nebulizer, typically diluted 1:1 with sterile water or saline.[10][18]
-
Animal studies are crucial for evaluating the efficacy and kinetics of chelating agents. A typical protocol for a radionuclide decorporation study in a rodent model is outlined below.[19][20]
-
Animal Model: Wistar rats are commonly used.
-
Contamination: Animals are internally contaminated with a radionuclide (e.g., ⁶⁵ZnCl₂ as a surrogate for other radionuclides) via intraperitoneal (i.p.) injection.[19]
-
Treatment Groups:
-
Administration: Zinc-DTPA is administered, typically via i.p. injection.
-
Monitoring: The retention and excretion of the radionuclide are monitored over a defined period (e.g., 10-23 days).[19] Whole-body counting is a common method for measuring radioactivity.[20]
-
Data Analysis: The effectiveness of the treatment is determined by comparing the radionuclide retention in treated animals to the control group. Kinetic models may be applied to understand the decorporation process.[19]
Caption: A typical workflow for a preclinical decorporation study.
Conclusion
Zinc-DTPA is a well-characterized and effective chelating agent for the decorporation of specific transuranic radionuclides. Its utility is grounded in its chemical structure, which allows for the efficient exchange of its zinc ion for more strongly binding toxic metals, leading to their safe excretion. The established protocols for its synthesis and clinical use make it an indispensable tool in the management of internal radiological contamination events. For researchers and drug development professionals, understanding the intricate details of its mechanism, properties, and experimental application is vital for both its current use and the development of future decorporation therapies.
References
- 1. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. heyl-berlin.de [heyl-berlin.de]
- 4. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. orise.orau.gov [orise.orau.gov]
- 7. Zinc DTPA - High Purity Chelating Agent at Best Price [edta-chelate.com]
- 8. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 10. DailyMed - pentetate zinc trisodium- pentetate zinc trisodium injection, solution, concentrate [dailymed.nlm.nih.gov]
- 11. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. anushandhan.in [anushandhan.in]
- 13. EP2805957A1 - Crystalline Forms of Trisodium zink diethylene triamine pentaacetic acid - Google Patents [patents.google.com]
- 14. WO2014187930A1 - Crystalline forms of zinc trisodium pentetic acid - Google Patents [patents.google.com]
- 15. journals.co.za [journals.co.za]
- 16. Pentetate zinc trisodium: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 17. DailyMed - PENTETATE ZINC TRISODIUM injection, solution, concentrate [dailymed.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
